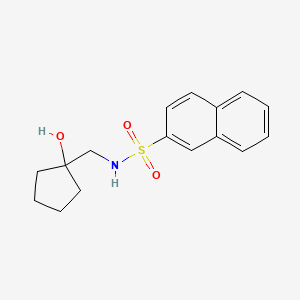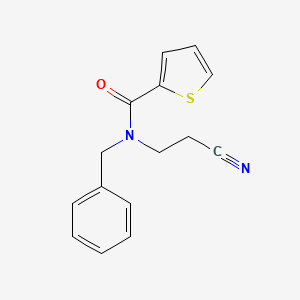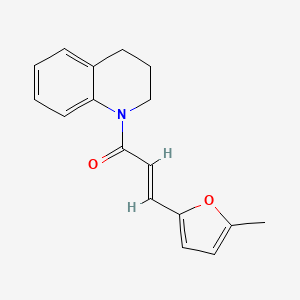![molecular formula C13H25ClN2O B2892054 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride CAS No. 1286274-71-2](/img/structure/B2892054.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride, commonly known as PCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PCC is a cyclic amide that belongs to the class of cyclohexylamines. It has a molecular formula of C13H24ClN3O and a molecular weight of 275.81 g/mol. PCC is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Polymer Synthesis and Properties
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride and related structures have been explored for their potential in synthesizing novel polymers. For instance, polyamides derived from similar cyclohexane structures have shown to possess good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films, which may be relevant for various industrial applications. These polymers exhibited high glass transition temperatures and thermal stability, indicating their suitability for high-performance materials (Yang, Hsiao, & Yang, 1999). Similarly, the synthesis and characterization of aromatic polyamides incorporating the cyclohexane structure have been reported, highlighting their inherent viscosities and excellent solubility, which could make them ideal for advanced material applications (Hsiao, Yang, Wang, & Chuang, 1999).
Molecular Structure and Conformation
The molecular structure and conformation of compounds containing cyclohexane rings, such as 1-aminocyclohexane carboxylic acid hydrochloride, have been extensively studied. For example, a study elucidated the crystal structure of 1-aminocyclohexane carboxylic acid hydrochloride, revealing a slightly distorted chair conformation of the cyclohexane ring. This type of research is crucial for understanding the molecular behavior and potential reactivity of these compounds in various chemical contexts (Chacko, Srinivasan, & Zand, 1971).
Synthesis of Derivatives
Research into the synthesis and characterization of derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, has provided valuable insights into the structural and chemical properties of these compounds. These studies often aim to explore the potential applications of such derivatives in medicinal chemistry, materials science, and as intermediates in organic synthesis (Özer, Arslan, VanDerveer, & Külcü, 2009).
Advanced Material Applications
The development of lanthanide-based metal-organic frameworks (MOFs) utilizing triazine-cored tricarboxylic acids derived from structures akin to N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride showcases the compound's potential in crafting materials with unique properties. These MOFs exhibit strong characteristic emissions and feature unique water chains within their structure, highlighting their possible applications in sensing, catalysis, and luminescence-based devices (Han, Zhang, Cheng, Wu, & Zhu, 2019).
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h10-12H,1-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGXTOFEOAGHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)



![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)


![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)



![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)